molecular formula C7H7Cl2N3 B2735374 5-(Chloromethyl)-2H-benzotriazole;hydrochloride CAS No. 2260935-98-4

5-(Chloromethyl)-2H-benzotriazole;hydrochloride

Cat. No.: B2735374
CAS No.: 2260935-98-4
M. Wt: 204.05
InChI Key: ZUMLXLBAVVLNDO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2H-benzotriazole;hydrochloride is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. This particular compound is characterized by the presence of a chloromethyl group attached to the triazole ring and is commonly used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2H-benzotriazole;hydrochloride typically involves the chloromethylation of 2H-benzotriazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the benzotriazole to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2H-benzotriazole;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted benzotriazole derivatives.

    Oxidation Reactions: Benzotriazole carboxylic acids or aldehydes.

    Reduction Reactions: Methyl-substituted benzotriazoles.

Scientific Research Applications

5-(Chloromethyl)-2H-benzotriazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2H-benzotriazole;hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can inhibit enzyme activity by modifying active site residues, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1H-benzotriazole
  • 5-(Bromomethyl)-2H-benzotriazole
  • 5-(Methyl)-2H-benzotriazole

Comparison

Compared to its analogs, 5-(Chloromethyl)-2H-benzotriazole;hydrochloride is unique due to its specific reactivity profile. The presence of the chloromethyl group makes it more reactive towards nucleophiles compared to the methyl derivative. Additionally, the hydrochloride salt form enhances its solubility in aqueous media, making it more versatile for various applications.

Properties

IUPAC Name

5-(chloromethyl)-2H-benzotriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLXLBAVVLNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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